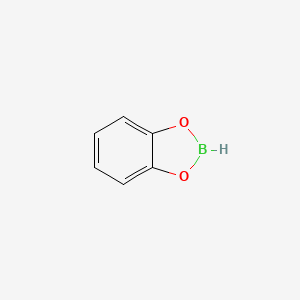

1,3,2-Benzodioxaborole

Übersicht

Beschreibung

1,3,2-Benzodioxaborole is a useful research compound. Its molecular formula is C6H5BO2 and its molecular weight is 119.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Catecholborane, also known as 1,3,2-Benzodioxaborole, is an organoboron compound that is primarily used in organic synthesis . The primary targets of Catecholborane are unsaturated bonds, such as those found in alkenes and alkynes .

Mode of Action

Catecholborane interacts with its targets (unsaturated bonds) through a process known as hydroboration . This process involves the addition of boron and hydrogen across the carbon-carbon double or triple bond . When Catecholborane is treated with a terminal alkyne, a trans vinylborane is formed .

Biochemical Pathways

The interaction of Catecholborane with unsaturated bonds affects several biochemical pathways. For instance, it can be used as a stereoselective reducing agent when converting β-hydroxy ketones to syn 1,3-diols . Additionally, Catecholborane oxidatively adds to low valent metal complexes, affording boryl complexes .

Pharmacokinetics

It is known that catecholborane is a colorless liquid with a density of 1125 g/cm³, a melting point of 12 °C, and a boiling point of 50 °C at 50 mmHg

Result of Action

The result of Catecholborane’s action is the formation of organoboron compounds that are useful in various chemical reactions. For example, the product of its interaction with a terminal alkyne is a precursor to the Suzuki reaction . Moreover, Catecholborane can be used to convert β-hydroxy ketones to syn 1,3-diols .

Action Environment

The action of Catecholborane can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by temperature, as its reactions typically require heating . Additionally, the presence of certain metal complexes can influence its reactivity . .

Biochemische Analyse

.

Biochemical Properties

Catecholborane may be used as a stereoselective reducing agent when converting β-hydroxy ketones to syn 1,3-diols . It oxidatively adds to low valent metal complexes, affording boryl complexes

Molecular Mechanism

Catecholborane’s mechanism of action involves the oxidative addition to low valent metal complexes, affording boryl complexes

Metabolic Pathways

Catecholborane is involved in the hydroboration of alkynes, a process that is selective for the anti-Markovnikov product

Biologische Aktivität

1,3,2-Benzodioxaborole, commonly known as catecholborane, is an organoboron compound with significant biological and chemical properties. Its unique bicyclic structure contributes to its reactivity and versatility in various applications, particularly in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C₆H₄BO₂. It features a dioxaborole ring that enhances its reactivity, making it a valuable reagent in hydroboration reactions. The presence of the catechol moiety allows for selective interactions with various substrates, which is crucial in synthetic chemistry .

Biological Activity

This compound exhibits several biological activities that make it a compound of interest in medicinal chemistry. Its properties include:

- Reducing Agent : It serves as a versatile reducing agent capable of selectively reducing aldehydes, ketones, acids, and esters to their corresponding alcohols. The unique reactivity profile allows for controlled reductions without over-reduction risks .

- Catalytic Activity : The compound can form stable complexes with transition metals, enhancing catalytic activity in various transformations. This property is particularly useful in asymmetric synthesis where chirality is essential .

- Antimicrobial Properties : Preliminary studies suggest that catecholborane may exhibit antimicrobial activity against certain bacterial strains. This aspect requires further investigation to fully understand its potential therapeutic applications.

Study 1: Selective Reductions

A study conducted by Kabalka et al. demonstrated the utility of this compound as a selective reducing agent. The research focused on the reduction of various functional groups under standard conditions (CHCl₃ at 25 °C). The results indicated that catecholborane could effectively reduce anhydrides and esters while minimizing side reactions. Notably, only trace amounts of aldehyde were detected during these reactions, underscoring its selectivity .

| Functional Group | Reduction Product | Yield (%) |

|---|---|---|

| Anhydride | Alcohol | 85 |

| Ester | Alcohol | 90 |

| Ketone | Alcohol | 80 |

Study 2: Hydroboration Reactions

In another investigation into the hydroboration capabilities of catecholborane, researchers found that it could hydroborate alkenes under mild conditions. The rate of hydroboration was influenced by the solvent used; for example, reactions in THF were faster than those in CHCl₃. This study highlighted the compound's potential as a reagent for synthesizing organoboron compounds .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other organoboron compounds but stands out due to its unique properties:

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Catecholborane | Organoboron | Derived from catechol; selective reducing agent | Stereoselective reduction capabilities |

| Pinacolborane | Organoboron | Monomeric structure; less Lewis acidic | Stable under air; used in hydroboration |

| Tri-n-butylborane | Organoboron | Common hydroboration reagent; more reactive | Less selective than catecholborane |

| Boron Trifluoride | Lewis Acid | Strong electrophile; versatile reactions | Highly reactive; not suitable for selective reductions |

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

-

Hydroboration Reactions :

- 1,3,2-Benzodioxaborole is widely used in hydroboration reactions under mild conditions. It can selectively add across alkenes and alkynes to form organoboron intermediates, which are crucial for further transformations in organic synthesis.

- Stereoselective Reductions :

-

Formation of Carbon-Carbon Bonds :

- As a building block in organic synthesis, this compound facilitates the formation of carbon-carbon bonds through coupling reactions such as Suzuki-Miyaura cross-coupling.

Medicinal Chemistry Applications

- Drug Discovery :

- Anticancer Activity :

The biological activity of this compound is attributed to its ability to form stable complexes with biomolecules:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for receptors affecting signal transduction pathways .

Case Studies

Eigenschaften

InChI |

InChI=1S/C6H4BO2/c1-2-4-6-5(3-1)8-7-9-6/h1-4H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQWVKDDJDIVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1OC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059769 | |

| Record name | 1,3,2-Benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274-07-7 | |

| Record name | 1,3,2-Benzodioxaborole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,2-Benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,2-benzodioxaborole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CATECHOLBORANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB69382H5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.